Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 5-position of the indole ring and an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-3-indolyl derivatives .
Scientific Research Applications
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-Nitro-3-indolyl)propanoate
- 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone
- 5-Nitro-3-indolyl phosphates
Uniqueness
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern on the indole ring. The presence of both the nitro group and the ethyl ester group at specific positions provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)9-6-13-10-4-3-7(14(17)18)5-8(9)10/h3-6,13H,2H2,1H3 |
InChI Key |
POQFVMSXRAAZML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.